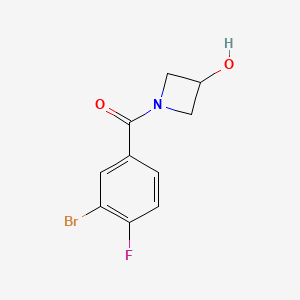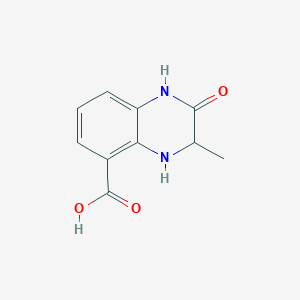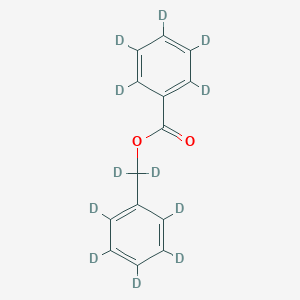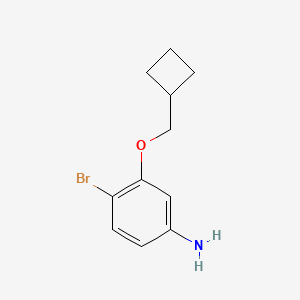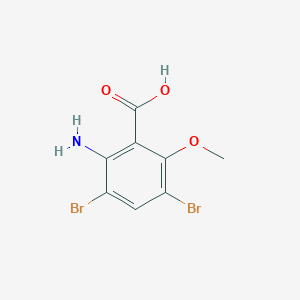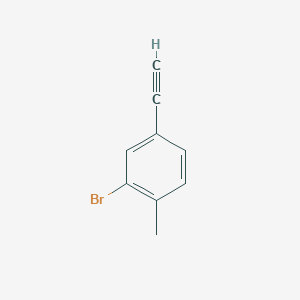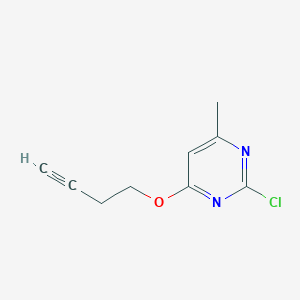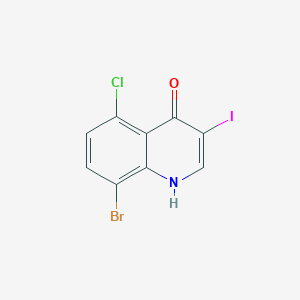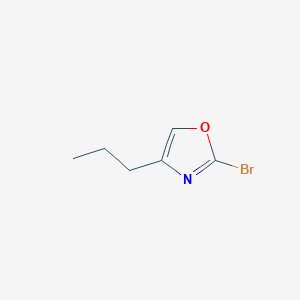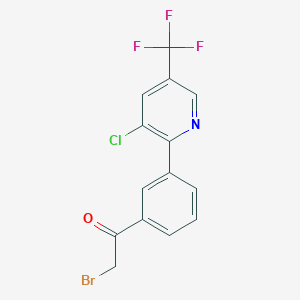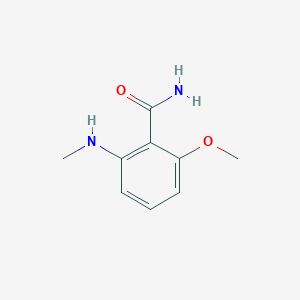
2-Methoxy-6-(methylamino)benzamide
Vue d'ensemble
Description
2-Methoxy-6-(methylamino)benzamide, also known as 2-MMAB, is a chemical compound that has been studied for its potential applications in the scientific field. This compound has a variety of properties that make it a promising material for research and experimentation.
Applications De Recherche Scientifique
Neuroleptic Activity
2-Methoxy-6-(methylamino)benzamide and related compounds have been investigated for their neuroleptic activity. For example, in a study conducted by Iwanami et al. (1981), benzamides were synthesized and evaluated for inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptic drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).
Molecular Structure and Antioxidant Activity
The molecular structure of 2-Methoxy-6-(methylamino)benzamide derivatives has been studied using X-ray diffraction and density functional theory. Demir et al. (2015) analyzed a novel benzamide's structure and evaluated its antioxidant properties, contributing to the understanding of its chemical reactivity and potential applications in biochemistry (Demir et al., 2015).
Antipsychotic Agents and Dopamine Receptor Binding
2-Methoxy-6-(methylamino)benzamide has been a subject of interest in the synthesis of antipsychotic agents. Högberg et al. (1990) synthesized and evaluated related compounds for their antidopaminergic properties, supporting the development of antipsychotic medications (Högberg et al., 1990).
Synthesis and Chemical Analysis
The synthesis of 2-Methoxy-6-(methylamino)benzamide derivatives has been explored for various pharmaceutical applications. Horikawa et al. (2001) described a practical synthesis route for a key intermediate derivative, highlighting process improvements and potential applications (Horikawa et al., 2001).
Potential in PET Imaging and Cancer Research
The compound and its derivatives have been studied for potential use in PET imaging for cancer diagnosis. Wang et al. (2013) synthesized a derivative as a PET agent for imaging B-Raf(V600E) in cancers, demonstrating its application in medical imaging and oncology research (Wang et al., 2013).
PI3K Inhibitors and Anticancer Agents
2-Methoxy-6-(methylamino)benzamide derivatives have been investigated as novel structures for PI3K inhibitors and anticancer agents. Shao et al. (2014) synthesized and evaluated these compounds' antiproliferative activities, contributing to cancer treatment research (Shao et al., 2014).
Labeling for Biochemical Studies
The compound has been used in the synthesis of labeled agents for neuroleptic research. Tamazawa et al. (1984) described the synthesis of labeled derivatives of YM-09151-2, a potent neuroleptic agent, for metabolism and pharmacokinetics studies (Tamazawa & Arima, 1984).
QSAR Modeling on Dopamine D2 Receptor
QSAR modeling on 2-Methoxy-6-(methylamino)benzamide derivatives has been conducted to understand their binding affinity to dopamine D2 receptors, as studied by Samanta et al. (2005) (Samanta et al., 2005).
Glucokinase Activation in Diabetes Treatment
The compound's derivatives have been studied for their role as glucokinase activators, offering potential in treating type 2 diabetes mellitus. Park et al. (2014) identified a potent derivative with promising results in glucose uptake and glucokinase activity assays (Park et al., 2014).
Antiplatelet Agents
4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, related to 2-Methoxy-6-(methylamino)benzamide, have been designed and synthesized as potential antiplatelet agents, as investigated by Liu et al. (2019) (Liu et al., 2019).
Targeting Melanoma with PET Probes
Radioactive probes derived from 2-Methoxy-6-(methylamino)benzamide have been synthesized for targeting melanoma in PET imaging. Garg et al. (2017) reported on the successful development of a probe for melanoma imaging, showcasing its clinical potential (Garg et al., 2017).
Propriétés
IUPAC Name |
2-methoxy-6-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-4-3-5-7(13-2)8(6)9(10)12/h3-5,11H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCNQLKQKRCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(methylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



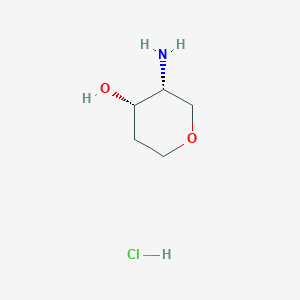
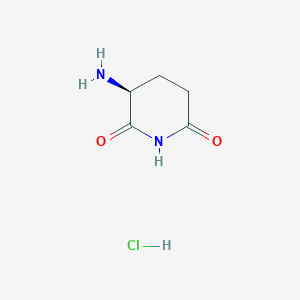
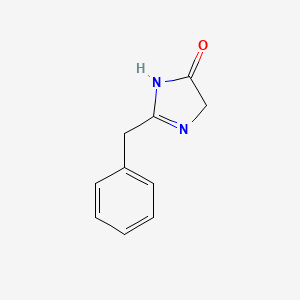
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
